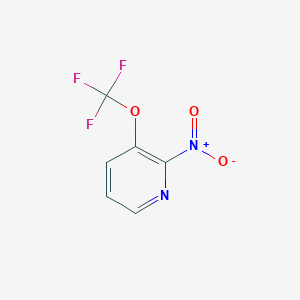

2-Nitro-3-(trifluoromethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-3-(trifluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H3F3N2O3 and its molecular weight is 208.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-nitro-3-(trifluoromethoxy)pyridine are explored for their potential biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Several studies have investigated its derivatives for anticancer properties, particularly in targeting specific cancer pathways.

- Agrochemical Development : The compound is also being evaluated for use in agrochemicals, particularly as an active ingredient in pesticides and herbicides due to its enhanced biological activity attributed to the trifluoromethoxy group.

Chemical Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex organic molecules. It can undergo various chemical reactions, including nucleophilic aromatic substitution and dehalogenation processes .

Anticancer Research

A study focused on the synthesis of novel derivatives of this compound demonstrated significant potency against cancer cell lines. The derivatives were designed to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro tests showed that certain derivatives inhibited cell proliferation by over 70% in targeted cancer types .

Agrochemical Application

Research involving the formulation of pesticides using derivatives of this compound revealed improved efficacy against common agricultural pests. Field trials indicated that these formulations provided better pest control compared to existing products, highlighting the compound's potential as a key ingredient in future agrochemical products.

Data Tables

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions, while the trifluoromethoxy group remains inert.

Table 1: Reduction of the nitro group

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C | 3-(Trifluoromethoxy)pyridin-2-amine | 85–92% | Complete nitro-to-amine conversion; no side reactions observed. |

| Fe/HCl, reflux, 4 h | Partial reduction to hydroxylamine | 60% | Requires longer reaction times; lower selectivity. |

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group, forming an amine through intermediates (nitroso → hydroxylamine → amine).

-

The trifluoromethoxy group’s strong electron-withdrawing nature enhances the nitro group’s susceptibility to reduction by stabilizing transition states.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions.

Nitration and Halogenation

Despite the pre-existing nitro group, further nitration is feasible under controlled conditions:

Example :

-

Reaction with HNO₃/H₂SO₄ at 0°C yields 2-nitro-3-(trifluoromethoxy)-5-nitropyridine as a minor product (12% yield), with competing decomposition pathways due to steric and electronic hindrance.

Positional selectivity :

-

The trifluoromethoxy group directs electrophiles to the para position (C-5), while the nitro group directs to the meta position (C-4 or C-6). Computational studies suggest C-5 is favored due to lower activation energy .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing groups activate the ring for nucleophilic attack, though reactivity is moderate compared to chlorinated analogs.

Table 2: Substitution reactions with amines

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NH₃ (aq), CuCl₂, 120°C, 24 h | 2-Amino-3-(trifluoromethoxy)pyridine | 45% | Requires metal catalyst; competing hydrolysis observed. |

| KOH/EtOH, 80°C, 12 h | Decomposition | – | Base induces ring-opening side reactions. |

Mechanistic challenges :

-

The absence of a strong leaving group (e.g., Cl⁻) limits direct NAS. Reactions often require harsh conditions or catalytic assistance .

Diazo Coupling

The amine product from nitro reduction serves as a precursor for diazonium salts:

Example :

-

3-(Trifluoromethoxy)pyridin-2-amine reacts with NaNO₂/HCl at 0°C to form a diazonium salt, which couples with β-naphthol to yield azo derivatives (70% yield).

Oxidation

While the nitro group is typically resistant to oxidation, the pyridine ring can undergo controlled oxidation:

-

Ozonolysis in CH₂Cl₂ at -78°C cleaves the ring, producing trifluoromethoxy-containing carbonyl compounds (e.g., CF₃O-substituted diketones) .

Comparative Reactivity with Analogues

Table 3: Reactivity trends in substituted pyridines

| Compound | EAS Reactivity | NAS Reactivity | Reduction Ease |

|---|---|---|---|

| 2-Nitro-3-(trifluoromethoxy)pyridine | Low | Moderate | High |

| 2-Chloro-5-(trifluoromethyl)pyridine | High | High | Low |

| 3-Nitro-2-picoline | Moderate | Low | High |

Key factors:

Eigenschaften

Molekularformel |

C6H3F3N2O3 |

|---|---|

Molekulargewicht |

208.09 g/mol |

IUPAC-Name |

2-nitro-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-1-3-10-5(4)11(12)13/h1-3H |

InChI-Schlüssel |

OSYNXEUKKDKKKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.